4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
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Overview
Description
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a complex organic compound with the molecular formula C27H27NO11. It is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and glycosylation processes .
Mechanism of Action
Mode of Action
It is known that the compound has potent anti-inflammatory, anti-cancer, and anti-microbial capabilities . The compound likely interacts with its targets, leading to changes in cellular processes that result in these effects.
Biochemical Pathways
Given its anti-inflammatory, anti-cancer, and anti-microbial effects , it is likely that the compound affects multiple pathways related to these processes. The downstream effects of these pathway alterations would depend on the specific pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are likely diverse, given its anti-inflammatory, anti-cancer, and anti-microbial effects . These effects could include changes in gene expression, protein activity, and cellular signaling, among others.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acetylation and phthalimidation reactions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The phthalimidation step involves the reaction of the glucopyranoside with phthalic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deacetylated derivatives.
Scientific Research Applications
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is widely used in scientific research, including:
Chemistry: Studying glycosylation processes and carbohydrate chemistry.
Biology: Investigating the role of glycosides in biological systems.
Medicine: Exploring potential therapeutic applications, particularly in drug design and development.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
- 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranoside
- 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-galactopyranoside
Uniqueness
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific structural configuration, which makes it particularly effective in glycosylation reactions. Its phthalimido group provides stability and specificity in biochemical reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3/t21-,22-,23-,24-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPBIYKEHIGHE-XMPCBSOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458947 |
Source
|
Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138906-41-9 |
Source
|
Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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